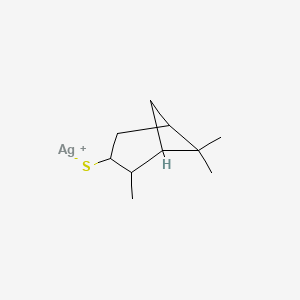
EINECS 309-462-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 309-462-0 is a chemical compound with the molecular formula C10H18SAg It is a silver salt of a thiolate derived from a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 309-462-0 typically involves the reaction of silver nitrate with 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C10H18S→C10H18SAg+HNO3
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiolate group is oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol and elemental silver.
Substitution: It can participate in substitution reactions where the silver ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various metal salts or organic halides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol, elemental silver.
Substitution: Metal thiolates, organic thiolates.
Scientific Research Applications
EINECS 309-462-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has potential antimicrobial properties and can be used in the development of antibacterial agents.
Medicine: It may be explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: The compound can be used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of EINECS 309-462-0 involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins and enzymes, leading to the disruption of cellular functions. This interaction can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms.
Comparison with Similar Compounds
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol
Comparison: EINECS 309-462-0 is unique due to its specific thiolate structure and the presence of the bicyclic framework. Compared to other silver thiolates, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
100335-18-0 |
|---|---|
Molecular Formula |
C10H17AgS |
Molecular Weight |
277.174 |
IUPAC Name |
silver;4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9,11H,4-5H2,1-3H3;/q;+1/p-1 |
InChI Key |
TYSZWAGPSBKKNV-UHFFFAOYSA-M |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















